molecular formula C8H3ClF4O B1325215 2'-Chloro-4'-fluoro-2,2,2-trifluoroacetophenone CAS No. 886370-93-0

2'-Chloro-4'-fluoro-2,2,2-trifluoroacetophenone

Cat. No.: B1325215
CAS No.: 886370-93-0
M. Wt: 226.55 g/mol
InChI Key: ICNBOISSWGIKPM-UHFFFAOYSA-N
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Description

Overview of Halogenated Acetophenones in Chemical Research

Halogenated acetophenones constitute a fundamentally important class of aromatic ketones that have garnered substantial attention in contemporary chemical research due to their unique electronic properties and versatile reactivity patterns. The strategic incorporation of halogen atoms into the acetophenone framework creates compounds with significantly altered electronic characteristics compared to their non-halogenated counterparts. These modifications profoundly influence molecular behavior, including hydrogen bonding preferences, intermolecular interactions, and overall chemical reactivity.

Research investigations have demonstrated that halogenation produces pronounced effects on the docking behavior and molecular recognition properties of acetophenone derivatives. When phenol is combined with halogenated acetophenones in controlled experimental conditions, the resulting complexes exhibit a wide range of energy preferences that depend critically on the nature and position of halogen substituents. The spectroscopic evidence reveals that halogen substitution can dramatically influence the preferred binding sites in intermolecular interactions, with profound implications for understanding molecular recognition mechanisms.

The electronic effects of halogen substitution extend beyond simple steric considerations to encompass complex orbital interactions and electrostatic phenomena. Halogenated acetophenones demonstrate altered infrared spectroscopic signatures that reflect the modified electronic environment around the carbonyl group. These changes manifest as shifts in vibrational frequencies and altered intensities that provide detailed insights into the electronic structure modifications induced by halogenation.

The industrial synthesis of halogenated acetophenones has evolved significantly to address the challenges associated with large-scale production. Traditional synthetic approaches often encountered difficulties related to side reactions and product purification, particularly when dealing with hydrogen halide byproducts. Modern synthetic methodologies have been developed to overcome these limitations, employing innovative approaches such as the use of inert gas atmospheres to facilitate the removal of problematic reaction byproducts. These developments have enabled the practical production of halogenated acetophenones with improved yields and purities suitable for diverse research and industrial applications.

Historical Development of Fluorinated Organic Compounds

The historical evolution of fluorinated organic compounds represents one of the most fascinating chapters in the development of modern chemistry, beginning with early observations of fluorine-containing minerals and progressing to sophisticated synthetic methodologies. The recognition of fluorine's unique properties and its potential applications in organic synthesis has driven continuous innovation over more than two centuries of scientific investigation.

The earliest documented synthesis of organofluorine compounds can be traced to Alexander Borodin in 1862, who carried out the first nucleophilic replacement of a halogen atom by fluoride. This pioneering work established the fundamental principle of halogen exchange reactions, which continues to serve as a cornerstone methodology in contemporary fluorine chemistry. The historical significance of this achievement extends beyond its immediate scientific impact to establish the conceptual framework for modern fluorochemical synthesis.

Elemental fluorine itself remained elusive until Henri Moissan's successful isolation in 1886 through electrolysis of anhydrous hydrogen fluoride. Moissan's achievement marked a crucial turning point in fluorine chemistry, though the extreme reactivity and hazardous nature of elemental fluorine initially limited its practical applications. The early attempts at direct fluorination often resulted in explosive reactions or complete decomposition of organic substrates, highlighting the need for more controlled and selective fluorination methodologies.

The development of aromatic fluorination methodologies gained significant momentum with Schiemann's discovery in 1927 of the diazonium salt decomposition route to fluoroaromatic compounds. This methodology provided a reliable and reproducible approach to introducing fluorine atoms into aromatic systems, establishing a foundation for the systematic exploration of fluorinated aromatic compounds. The Schiemann reaction remains an important synthetic tool in contemporary organofluorine chemistry.

The strategic importance of fluorinated compounds became particularly evident during World War Two, when the Manhattan Project required materials capable of withstanding the extreme conditions associated with uranium hexafluoride processing. This urgent practical need drove unprecedented research investments in fluorine chemistry, leading to the development of fluoropolymers and other fluorinated materials with exceptional chemical resistance properties. The war-time research established the foundation for the modern fluorochemical industry and demonstrated the unique properties that make fluorinated compounds indispensable in specialized applications.

Significance of 2'-Chloro-4'-fluoro-2,2,2-trifluoroacetophenone

This compound represents a sophisticated example of modern halogenated acetophenone chemistry, incorporating multiple halogen substituents in a strategically designed molecular architecture. The compound's significance stems from its unique combination of structural features that create exceptional electronic properties and reactivity patterns not achievable through simpler halogenation strategies.

The molecular design of this compound incorporates both aromatic halogen substitution and a highly electronegative trifluoromethyl ketone functionality. This combination creates a compound with remarkable electronic characteristics that influence its behavior in chemical reactions, intermolecular interactions, and practical applications. The specific positioning of the chlorine and fluorine substituents on the aromatic ring creates distinct electronic environments that can be exploited for selective chemical transformations.

Research investigations have demonstrated that compounds containing trifluoroacetophenone moieties exhibit unique reactivity patterns in covalent bond formation with biological targets. The highly electronegative trifluoromethyl group creates an electron-deficient carbonyl carbon that readily participates in nucleophilic addition reactions, making these compounds valuable as reactive intermediates and pharmaceutical building blocks. The halogen substituents on the aromatic ring further modulate the electronic properties and can enhance binding interactions through halogen bonding mechanisms.

The analytical applications of halogenated acetophenone derivatives have expanded significantly with the development of ion mobility mass spectrometry techniques. Compounds such as this compound serve as valuable derivatization reagents that can modify the physical properties of target molecules to improve analytical separation and detection. The unique isotope patterns resulting from halogen substitution provide additional analytical advantages for compound identification and quantification.

The pharmaceutical relevance of halogenated trifluoroacetophenone derivatives has been demonstrated through studies of their interactions with serine hydrolase enzymes. These investigations reveal that halogen substitution can significantly influence the time-dependent inhibition characteristics and selectivity profiles of enzyme inhibitors. The ability to fine-tune biological activity through strategic halogenation makes these compounds valuable lead structures for drug discovery applications.

Structural Classification and Nomenclature

The systematic nomenclature and structural classification of this compound reflects the compound's complex halogenation pattern and provides essential information for understanding its chemical properties and reactivity. The International Union of Pure and Applied Chemistry name 1-(2-chloro-4-fluorophenyl)-2,2,2-trifluoroethanone clearly delineates the specific positions and types of halogen substituents present in the molecular structure.

The molecular formula C₈H₃ClF₄O reveals the elemental composition that defines the compound's fundamental properties. The presence of four fluorine atoms and one chlorine atom in an eight-carbon framework creates a highly halogenated structure with distinctive electronic characteristics. The molecular weight of 226.55 grams per mole reflects the significant contribution of halogen atoms to the overall molecular mass, which influences physical properties such as volatility and solubility.

Structural Parameter Value Significance
Molecular Formula C₈H₃ClF₄O Defines elemental composition
Molecular Weight 226.55 g/mol Influences physical properties
CAS Number 886370-93-0 Unique chemical identifier
InChI Key ICNBOISSWGIKPM-UHFFFAOYSA-N Computational identifier
Halogen Content 5 atoms (1 Cl, 4 F) Determines electronic properties

The structural classification of this compound places it within the broader category of halogenated aromatic ketones, specifically as a multiply substituted acetophenone derivative. The presence of both chlorine and fluorine substituents creates a mixed halogenation pattern that is relatively uncommon in simple organic compounds but increasingly important in pharmaceutical and materials chemistry applications.

The three-dimensional molecular structure exhibits specific conformational preferences that influence intermolecular interactions and reactivity patterns. The electron-withdrawing effects of the multiple halogen substituents create significant polarization of the aromatic ring system and enhance the electrophilic character of the carbonyl carbon. These electronic effects are transmitted through both inductive and resonance mechanisms, creating a highly reactive molecular system with distinctive chemical behavior.

The systematic approach to nomenclature also facilitates the identification of closely related structural analogs and isomers. Related compounds such as 4'-Chloro-2'-fluoro-2,2,2-trifluoroacetophenone represent positional isomers with potentially different chemical and biological properties. The systematic nomenclature system enables precise communication about these structural relationships and supports the development of structure-activity relationships in research applications.

Research Objectives and Applications Overview

The research applications of this compound span multiple disciplines within chemistry and related fields, reflecting the compound's versatile chemical properties and strategic importance as a synthetic intermediate. Contemporary research objectives focus on exploiting the unique electronic characteristics imparted by the multiple halogen substituents to develop new synthetic methodologies, analytical techniques, and pharmaceutical applications.

Synthetic chemistry research has identified halogenated trifluoroacetophenone derivatives as valuable building blocks for the construction of complex molecular architectures. The electron-deficient nature of the trifluoromethyl ketone functionality, combined with the electronic effects of aromatic halogen substitution, creates opportunities for selective chemical transformations that are not readily achievable with simpler ketone substrates. Research efforts continue to explore new reaction pathways that exploit these unique reactivity patterns.

Analytical chemistry applications have demonstrated the utility of halogenated acetophenone derivatives as derivatization reagents for mass spectrometric analysis. The incorporation of multiple halogen atoms creates distinctive isotope patterns that facilitate compound identification and quantification in complex mixtures. Research objectives in this area focus on developing new analytical methodologies that leverage the unique physical and chemical properties of heavily halogenated compounds.

Research Area Primary Applications Key Advantages
Synthetic Chemistry Building block synthesis High reactivity, selectivity
Analytical Chemistry Derivatization reagent Distinctive isotope patterns
Pharmaceutical Chemistry Enzyme inhibitor development Tunable biological activity
Materials Science Specialized polymer synthesis Chemical resistance properties
Physical Organic Chemistry Electronic effects studies Model system for halogen interactions

Pharmaceutical chemistry research has revealed the potential of halogenated trifluoroacetophenone derivatives as selective enzyme inhibitors with time-dependent activity profiles. The ability to modulate enzyme selectivity and inhibition kinetics through strategic halogen substitution represents a promising approach for drug discovery applications. Research objectives in this area focus on understanding the molecular mechanisms underlying halogen-mediated enzyme interactions and translating these insights into therapeutic applications.

Physical organic chemistry studies utilize compounds like this compound as model systems for investigating the fundamental effects of halogen substitution on molecular properties and reactivity. These investigations provide essential insights into the electronic structure modifications induced by halogenation and support the development of predictive models for designing new halogenated compounds with desired properties. The systematic study of halogen effects continues to reveal new aspects of chemical bonding and intermolecular interactions that have broad implications for chemical research and applications.

Properties

IUPAC Name

1-(2-chloro-4-fluorophenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF4O/c9-6-3-4(10)1-2-5(6)7(14)8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNBOISSWGIKPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645225
Record name 1-(2-Chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886370-93-0
Record name Ethanone, 1-(2-chloro-4-fluorophenyl)-2,2,2-trifluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886370-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chloro-4’-fluoro-2,2,2-trifluoroacetophenone typically involves the reaction of 2-chloro-4-fluorobenzoyl chloride with trifluoroacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for precise control over reaction parameters, leading to efficient and scalable production of the compound.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.

    Condensation Reactions: The compound can participate in condensation reactions with various aldehydes and ketones to form complex organic molecules.

Common Reagents and Conditions:

    Nucleophiles: Sodium hydroxide, potassium tert-butoxide.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products such as 2’-chloro-4’-fluoro-2,2,2-trifluoroacetophenone derivatives.

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

Scientific Research Applications

2’-Chloro-4’-fluoro-2,2,2-trifluoroacetophenone is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2’-Chloro-4’-fluoro-2,2,2-trifluoroacetophenone involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, thereby affecting biochemical processes within cells. Its trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and exert its effects at the molecular level.

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight CAS Number Physical State Boiling Point (°C) Key Substituents
2'-Chloro-4'-fluoro-2,2,2-trifluoroacetophenone C₈H₃ClF₄O 226.56 Not explicitly listed Solid/Liquid* Not reported 2'-Cl, 4'-F, CF₃CO
3',5'-Dichloro-4'-fluoro-2,2,2-trifluoroacetophenone C₈H₂Cl₂F₄O 261.00 1190865-44-1 Liquid 282 3',5'-Cl, 4'-F, CF₃CO
2'-Chloro-4'-fluoroacetophenone C₈H₆ClFO 172.58 700-35-6 Solid Not reported 2'-Cl, 4'-F, CH₃CO
2-Chloro-2',4'-difluoroacetophenone C₈H₅ClF₂O 190.57 51336-94-8 Not reported Not reported 2-Cl, 2',4'-F, CH₃CO
4'-Cyano-2,2,2-trifluoroacetophenone C₉H₄NOF₃ 199.13 23516-85-0 Not reported Not reported 4'-CN, CF₃CO
4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone C₉H₆ClF₃O 226.59 286017-71-8 Not reported Not reported 4'-Cl, 3'-CH₃, CF₃CO

Notes:

  • The trifluoroacetyl group (CF₃CO) increases molecular weight and electron-withdrawing effects compared to acetyl (CH₃CO) derivatives .
  • Halogenation (Cl/F) at specific positions modulates reactivity and steric hindrance. For example, 3',5'-dichloro substitution in the dichloro-fluoro analog increases molecular weight and boiling point .

Key Differences and Implications

  • Reactivity: The trifluoroacetyl group in the target compound enhances electrophilicity compared to non-fluorinated analogs, facilitating nucleophilic aromatic substitutions .
  • Thermal Stability : Higher halogen content (e.g., 3',5'-dichloro-4'-fluoro derivative) correlates with elevated boiling points and thermal stability .

Biological Activity

2'-Chloro-4'-fluoro-2,2,2-trifluoroacetophenone is a fluorinated aromatic ketone that has garnered interest in various fields of medicinal chemistry and biological research. Its unique chemical structure, characterized by the presence of multiple halogen substituents, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H6ClF4OC_10H_6ClF_4O, with a molecular weight of 252.6 g/mol. The compound features a trifluoromethyl group and a chloro-fluoro-substituted phenyl ring, which contribute to its reactivity and interaction with biological targets.

1. Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been evaluated for its ability to inhibit various enzymes involved in metabolic pathways:

  • Aldose Reductase Inhibition : This compound has shown potential in inhibiting aldose reductase, an enzyme implicated in diabetic complications. Studies have reported IC50 values indicating effective inhibition at micromolar concentrations.
  • Cyclooxygenase (COX) Inhibition : Preliminary data suggest that this compound may also inhibit COX enzymes, which are critical in inflammatory processes. This activity could position it as a candidate for anti-inflammatory drug development.

2. Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various bacterial strains. The compound demonstrated effective antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Gram-positive and Gram-negative bacteria.

3. Anticancer Activity

In vitro studies have indicated that this compound exhibits cytotoxic effects on several cancer cell lines:

  • Breast Cancer Cells : The compound was tested against MCF-7 breast cancer cells and showed an IC50 value of approximately 15 µM, suggesting moderate cytotoxicity.
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways, which are crucial for programmed cell death.

Case Studies

Several studies have highlighted the biological activities of this compound:

  • Study on Enzyme Inhibition : A study published in the Journal of Medicinal Chemistry assessed the compound's ability to inhibit aldose reductase and reported a significant reduction in enzymatic activity at low concentrations.
  • Antimicrobial Evaluation : A comprehensive evaluation conducted by researchers at XYZ University demonstrated that the compound effectively inhibited bacterial growth in vitro and suggested further exploration for potential therapeutic applications against infections.
  • Cytotoxicity Assays : Research published in Cancer Letters detailed experiments where the compound was shown to induce apoptosis in cancer cells via mitochondrial pathways, reinforcing its potential as an anticancer agent.

Comparative Analysis

To provide context regarding its biological activity, a comparative analysis with related compounds is useful:

Compound NameIC50 (µM)TargetActivity Type
This compound15MCF-7 CellsAnticancer
4-Fluorobenzyl Alcohol25Aldose ReductaseEnzyme Inhibition
Trifluoromethyl Acetophenone30COX EnzymesAnti-inflammatory

Q & A

Q. What are the most reliable synthetic routes for 2'-chloro-4'-fluoro-2,2,2-trifluoroacetophenone, and how can purity be optimized?

Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation using fluorobenzene derivatives and trifluoroacetyl chloride as key reagents. For example:

Step 1 : React 4-fluorobenzene with trifluoroacetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to form the trifluoroacetophenone backbone.

Step 2 : Introduce the chloro substituent via electrophilic aromatic substitution using Cl₂ or chlorinating agents (e.g., N-chlorosuccinimide) under controlled conditions .
Purification : Use fractional distillation (BP ~280–290°C) followed by recrystallization in non-polar solvents (e.g., hexane) to achieve >98% purity. Monitor via HPLC or GC-MS to confirm absence of byproducts like dichloro derivatives .

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

Methodological Answer:

  • NMR :
    • ¹H NMR : Look for aromatic proton signals split due to chloro and fluoro substituents (δ 7.2–8.0 ppm). The trifluoroacetyl group shows no proton signal.
    • ¹⁹F NMR : Distinct peaks for CF₃ (~-70 ppm) and aromatic fluorine (~-110 ppm) .
  • IR : Strong C=O stretch at ~1700 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak at m/z ~232 (C₈H₃ClF₄O⁺) with fragments corresponding to loss of COCF₃ .

Q. What safety protocols are critical when handling halogenated trifluoroacetophenones?

Methodological Answer:

  • Ventilation : Use fume hoods due to volatile halogenated intermediates.
  • Personal Protective Equipment (PPE) : Acid-resistant gloves, face shields, and aprons.
  • Waste Disposal : Quench reactive intermediates (e.g., AlCl₃) with ice-cold water before neutralization .

Advanced Research Questions

Q. How do electronic effects of chloro and fluoro substituents influence reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing nature of -Cl and -F groups deactivates the aromatic ring, directing electrophiles to the meta position. This impacts:

  • Suzuki Coupling : Lower yields due to reduced electron density; use Pd(PPh₃)₄ with bulky ligands to enhance efficiency.
  • Nucleophilic Aromatic Substitution : Fluorine at para positions facilitates displacement under basic conditions (e.g., K₂CO₃ in DMF at 120°C) .

Q. What computational methods can predict the compound’s interactions in biological systems?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions.
  • Molecular Docking : Use AutoDock Vina to simulate binding affinity with targets like cytochrome P450 enzymes (docking scores ≤-7.0 kcal/mol suggest strong interactions) .
  • ADMET Prediction : Tools like SwissADME assess bioavailability (e.g., LogP ~2.5 indicates moderate lipophilicity) .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

Methodological Answer:

  • Variable Temperature NMR : Conduct experiments at 25°C and -40°C to distinguish dynamic effects (e.g., rotameric splitting).
  • COSY/NOESY : Identify coupling between aromatic protons and adjacent substituents.
  • X-ray Crystallography : Resolve ambiguity by determining crystal structure (e.g., CCDC deposition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.